2-[(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C20H16N2O3 and its molecular weight is 332.359. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Isoindolinediones: Research on isoindolinediones and related compounds has explored their synthesis and structural characterization. For example, the synthesis of isoindoline-1,3-dione derivatives through various chemical reactions has been extensively studied, providing a basis for the synthesis of complex molecules including the compound (Anouar et al., 2019).
Spectroscopic and Computational Studies
- Spectroscopic Characterization: Spectroscopic techniques, including X-ray diffraction, have been utilized to elucidate the structures of similar compounds. These studies offer insights into the molecular configuration, crystal structure, and potential reactivity of such molecules, laying the groundwork for understanding the physical and chemical properties of the compound (El-Azab et al., 2017).
Applications in Material Science
- Corrosion Inhibition: Certain isoindoline-1,3-dione derivatives have been evaluated for their efficiency as corrosion inhibitors. These studies indicate potential applications of such compounds in protecting metals from corrosion, thus extending their application in material science and engineering (Chadli et al., 2017).
Molecular Interaction Studies
- Molecular Docking and Interaction Studies: Computational studies, including molecular docking and interaction analyses, have been conducted on similar compounds to predict their biological activity and interaction with biological targets. Such studies can guide the development of novel therapeutic agents or functional materials (El-Azab et al., 2017).
Luminescent Properties
- Luminescent Materials: Research on naphthalimide derivatives with specific substituents has explored their luminescent properties, suggesting potential applications in the development of optical materials and sensors (Gan et al., 2003).
Mechanism of Action
Target of Action
Similar compounds, such as 4-hydroxy-2-quinolones, have been shown to have interesting pharmaceutical and biological activities , suggesting that they interact with various biological targets.
Mode of Action
It’s known that quinoline derivatives can display different tautomeric forms , which might influence their interaction with biological targets.
Biochemical Pathways
Quinoline derivatives are known to play roles in natural and synthetic chemistry and have biologically and pharmacological activities .
Result of Action
It’s known that quinoline derivatives have been used in drug research and development due to their pharmaceutical and biological activities .
Action Environment
It’s known that the structure of quinoline derivatives can be influenced by different environmental conditions .
Properties
IUPAC Name |
2-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-11-7-13-9-14(18(23)21-17(13)8-12(11)2)10-22-19(24)15-5-3-4-6-16(15)20(22)25/h3-9H,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYBKQKXSSTWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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